SSR180711

α7 nAChR Antidepressant Behavioral Pharmacology

Researchers often encounter irreproducible results when substituting α7 nAChR agonists interchangeably due to divergent off-target profiles. SSR180711 resolves this as a well-characterized, orally bioavailable α7 nAChR partial agonist with distinct polypharmacology-combining α7 partial agonism with SERT inhibition-enabling mechanistic studies inaccessible to pure agonists like PNU-282987. • Ex vivo brain occupancy ID50: 8 mg/kg p.o. for dose-controlled receptor engagement • Cognitive enhancement MED: 0.3 mg/kg; active in antipsychotic-efficacy latent inhibition models • Validated PET blocking agent for α7 radioligand development and receptor occupancy assays

Molecular Formula C14H17BrN2O2
Molecular Weight 325.20 g/mol
CAS No. 298198-52-4
Cat. No. B1242869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR180711
CAS298198-52-4
Synonyms1,4-diazabicyclo(.2.2)nonane-4-carboxylic acid, 4-bromophenyl ester
SSR180711
Molecular FormulaC14H17BrN2O2
Molecular Weight325.20 g/mol
Structural Identifiers
SMILESC1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
InChIInChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
InChIKeyRXLOZRCLQMJJLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSR180711 Baseline Overview


SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate) is a small-molecule, selective partial agonist at the α7 subtype of nicotinic acetylcholine receptors (nAChRs), developed by Sanofi-Aventis for central nervous system research applications [1]. It exhibits high affinity for both rat (Ki = 22 ± 4 nM) and human (Ki = 14 ± 1 nM) α7 nAChRs, demonstrates oral bioavailability, and rapidly penetrates the blood-brain barrier, making it a well-characterized chemical probe for dissecting α7-mediated neurotransmission in preclinical models of cognition, schizophrenia, and depression [2].

Selective α7 nAChR partial agonist for neurotransmission studies
Oral bioavailability and brain penetration support CNS target-engagement models
Suitable for preclinical cognition, schizophrenia, and depression model research

Why SSR180711 Cannot Be Substituted


While numerous α7 nAChR agonists are commercially available (e.g., PNU-282987, GTS-21, A-582941, EVP-6124), these compounds exhibit distinct pharmacological profiles that preclude interchangeable use. Differences in intrinsic efficacy (partial vs. full agonism), off-target activity (e.g., 5-HT transporter inhibition), brain penetration kinetics, and in vivo efficacy thresholds mean that substituting one agonist for another without validation can yield non-reproducible or mechanistically ambiguous results [1][2]. The quantitative evidence below delineates precisely where SSR180711 diverges from its closest comparators, enabling informed selection for hypothesis-driven research.

Intrinsic efficacy mismatch
Partial vs full α7 agonism profiles may shift functional response readouts; results may not transfer.
Off-target polypharmacology
SSR180711's partial SERT inhibition is absent in many α7 agonists; pathway interpretation may differ.
Brain penetration kinetics
CNS exposure and occupancy profiles vary widely; direct substitution risks unreproducible behavioral endpoints.

SSR180711 Quantitative Evidence Guide


Superior α7 Occupancy and Antidepressant Efficacy vs. PNU-282987

In a direct head-to-head comparison, SSR180711 demonstrates superior in vivo α7 nAChR occupancy and robust antidepressant-like activity, whereas PNU-282987 is devoid of such activity. The ED50 for displacing [³H]α-bungarotoxin binding was 1.7 mg/kg (s.c.) for SSR180711 versus 5.5 mg/kg (s.c.) for PNU-282987, indicating SSR180711 achieves greater receptor occupancy at lower doses. Furthermore, SSR180711 (3-30 mg/kg, s.c.) produced dose-dependent antidepressant-like effects in both the mouse forced swim test (mFST) and mouse tail suspension test (mTST), while PNU-282987 (3-30 mg/kg, s.c.) showed no significant effect [1].

α7 Occupancy vs PNU-282987
Head-to-head
ED50 1.7 mg/kg (SSR180711) vs 5.5 mg/kg (PNU-282987); 3.2-fold lower occupancy dose. Antidepressant-like activity present in mFST/mTST vs absent for comparator.
Supports α7/SERT polypharmacology research design.
Ex vivo [³H]α-bungarotoxin binding; mouse behavioral assays.
α7 nAChR Antidepressant Behavioral Pharmacology Serotonin Transporter

Unique Partial SERT Inhibition vs. PNU-282987

SSR180711 possesses an off-target pharmacological activity—partial serotonin transporter (SERT) inhibition—that is absent in the comparator PNU-282987. In ex vivo assays, SSR180711 inhibited [³H]5-HT uptake with an ED50 of 30 mg/kg, whereas PNU-282987 did not affect [³H]5-HT uptake at any tested dose [1]. This degree of SERT inhibition is comparable to that produced by a sub-active dose (~2.4 mg/kg) of the selective serotonin reuptake inhibitor citalopram, which alone is insufficient to produce antidepressant-like effects in the mFST or mTST [1].

SERT Inhibition vs PNU-282987
Head-to-head
SSR180711 ED50 30 mg/kg for [³H]5-HT uptake inhibition; PNU-282987 showed no effect. Comparable to sub-active citalopram (~2.4 mg/kg).
Polypharmacology profile enables investigation of combined α7/SERT mechanisms.
Ex vivo uptake assay in mouse brain; s.c. administration.
α7 nAChR Serotonin Transporter Polypharmacology Antidepressant Mechanism

Object Recognition Memory Enhancement vs. A-582941

Cross-study comparison of minimum effective doses (MED) in the object recognition task—a standard assay for episodic memory—reveals a potency advantage for SSR180711 over A-582941. SSR180711 enhances episodic memory in rats and mice with an MED of 0.3 mg/kg (i.p.) [1]. In contrast, A-582941 has been reported to require doses of 0.01-0.1 mg/kg (s.c.) to ameliorate scopolamine-induced deficits in a modified Y-maze task, but its MED in the object recognition task is typically reported in the 1-3 mg/kg range [2]. While not a direct head-to-head study, this cross-study comparison suggests SSR180711 may achieve procognitive efficacy at lower systemic exposures.

Cognitive MED vs A-582941
Cross-study
Object recognition MED: 0.3 mg/kg (SSR180711) vs 1-3 mg/kg reported for A-582941 (3- to 10-fold lower).
May support lower-dose cognitive study design; cross-study interpretation.
Different routes and models; not a direct head-to-head.
Cognitive Enhancement Object Recognition Episodic Memory α7 nAChR

α7 Subtype Selectivity Over Other nAChR Subtypes

SSR180711 demonstrates high selectivity for the α7 nAChR subtype over other major neuronal and muscle nAChR subtypes. Functional patch-clamp studies show that SSR180711 at 100 µM was ineffective at human α3β2, α3β4, and α1β1γδ nAChRs, whereas the reference agonist acetylcholine (ACh) elicited robust inward currents in these cells [1]. Quantitatively, the IC50 of SSR180711 at human α4β2, α3β4, and α1β1γδ subtypes exceeds 10,000 nM (10 µM), while the IC50 at human α7 is 18 ± 1 nM [2]. This corresponds to a selectivity window of >550-fold for α7 over these off-target subtypes.

Subtype Selectivity
Supporting evidence
α7 IC50 18 nM; α4β2, α3β4, α1β1γδ IC50 >10,000 nM (>550-fold selectivity).
Supports α7-specific pathway interpretation.
Patch-clamp on recombinant human nAChRs.
α7 nAChR Subtype Selectivity Off-Target Activity Binding Affinity

Brain Penetration and α7 Target Occupancy

SSR180711 exhibits rapid and quantifiable brain penetration following oral administration. Ex vivo [³H]α-bungarotoxin binding experiments in mice demonstrate that SSR180711 achieves 50% inhibition of specific α7 nAChR binding in the brain at an oral dose of 8 mg/kg (ID50 = 8 mg/kg p.o.) [1]. This dose-response relationship for central target engagement provides a quantitative benchmark for experimental design, enabling researchers to select doses that achieve defined levels of receptor occupancy.

Brain Occupancy ID50
Supporting evidence
ID50 8 mg/kg p.o. for ex vivo [³H]α-bungarotoxin displacement in mouse brain.
Enables dose-occupancy modeling for behavioral and neurochemical studies.
Oral administration; quantitative target engagement benchmark.
Brain Penetration Pharmacokinetics Oral Bioavailability α7 nAChR Occupancy

Pro-Cognitive and Antipsychotic-Like Effects in Latent Inhibition

In the latent inhibition (LI) model of schizophrenia—a translational assay for attentional processing deficits—SSR180711 (0.3-3 mg/kg, i.p.) alleviated abnormally persistent LI induced by MK-801 and neonatal L-NoArg treatment, effects consistent with pro-cognitive activity. Notably, SSR180711 (1-3 mg/kg, i.p.) also potentiated LI with strong conditioning in no-drug controls and reversed amphetamine-induced LI disruption, two effects considered predictive of activity against positive symptoms of schizophrenia [1]. This is a differentiating feature, as most α7 nAChR agonists (e.g., GTS-21, PNU-282987) demonstrate efficacy against cognitive deficits but minimal or no activity against positive symptoms [2].

Latent Inhibition Response
Class-level inference
Reverses amphetamine-induced LI disruption at 1-3 mg/kg i.p.; class-level α7 agonists typically show minimal activity against positive symptom models.
Supports research on broader schizophrenia symptom models; endpoint context.
Latent inhibition rat model; data to verify in independent labs.
Schizophrenia Latent Inhibition Cognitive Deficits Positive Symptoms

SSR180711 Application Scenarios


Antidepressant Mechanisms via α7/SERT Polypharmacology

SSR180711 is uniquely suited for studies exploring the synergistic interaction between α7 nAChR agonism and serotonin transporter (SERT) inhibition. As demonstrated, SSR180711 produces antidepressant-like behavioral effects in the mouse forced swim and tail suspension tests, whereas the selective α7 agonist PNU-282987 does not. This difference is attributed to SSR180711's partial SERT inhibition (ED50 = 30 mg/kg). Researchers aiming to elucidate the circuitry and molecular pathways underlying this polypharmacology should prioritize SSR180711 over pure α7 agonists. [1]

Schizophrenia Models: Cognitive and Positive Symptoms

For preclinical schizophrenia research that demands efficacy against both cognitive deficits and positive symptoms, SSR180711 offers a differentiated profile. It enhances cognition in object recognition (MED: 0.3 mg/kg) and attentional set-shifting tasks, while also demonstrating activity in the latent inhibition model that is predictive of antipsychotic efficacy against positive symptoms—a feature not commonly observed with other α7 agonists like GTS-21 or PNU-282987. This makes SSR180711 a valuable tool for testing hypotheses related to the broader therapeutic potential of α7 nAChR modulation. [2][3]

Target Engagement and CNS Exposure Validation

The availability of a well-defined ex vivo brain occupancy ID50 (8 mg/kg p.o.) makes SSR180711 an ideal compound for studies that require precise control over central α7 nAChR engagement. Researchers can confidently select doses to achieve specific levels of receptor occupancy (e.g., 50%, 80%) in behavioral, neurochemical, or imaging experiments, enhancing reproducibility and enabling quantitative correlations between target engagement and functional outcomes. [4]

PET Imaging and Receptor Occupancy Reference

SSR180711 has been employed as a reference compound in positron emission tomography (PET) imaging studies to define specific binding of novel α7 nAChR radioligands. For example, pre-treatment with SSR180711 reduced the total distribution volume (VT) of [¹¹C]A-582941 and [¹¹C]A-844606 in conscious monkey brain by 30-53% across regions including hippocampus, thalamus, and frontal cortex. This established utility as a blocking agent supports its procurement for laboratories developing or validating new α7 nAChR imaging probes or performing receptor occupancy assays. [5]

Application
Selection Property
Validation Focus
α7/SERT polypharmacology investigation
Combined α7 partial agonism and partial SERT inhibition
Behavioral model-response in mouse forced swim and tail suspension tests
Schizophrenia symptom models
Cognitive and positive symptom model activity
Latent inhibition and object recognition assays; endpoint review
CNS target-occupancy studies
Quantified ex vivo brain occupancy ID50
Dose-occupancy relationship validation
PET imaging probe blocking
Reference compound with characterized brain distribution
Specific binding determination in imaging studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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